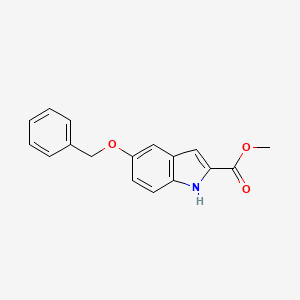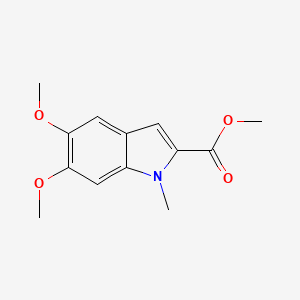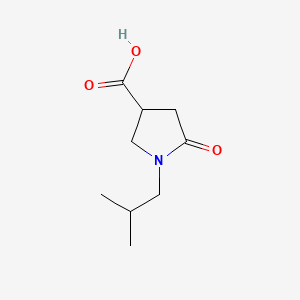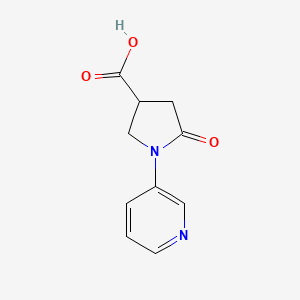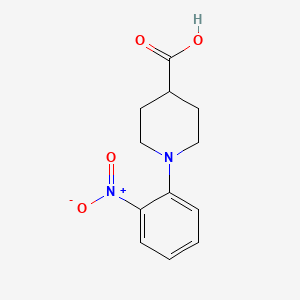
1-(2-nitrophenyl)piperidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)piperidine-4-carboxylic acid is a notable compound in organic chemistry, recognized for its unique structure and diverse applications. This compound features a piperidine ring with a carboxylic acid group and a nitro group attached to a phenyl ring, which significantly impacts its chemical behavior and utility . The presence of the nitro group introduces strong electron-withdrawing properties, affecting the compound’s reactivity and interaction with other chemical entities .
Preparation Methods
The synthesis of 1-(2-nitrophenyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, where a nitro group is added to the phenyl ring using reagents like nitric acid and sulfuric acid under controlled conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles . Major products formed from these reactions include amino derivatives and substituted piperidine compounds .
Scientific Research Applications
1-(2-Nitrophenyl)piperidine-4-carboxylic acid has several scientific research applications:
Pharmaceutical Research: It serves as a precursor or intermediate in the synthesis of bioactive molecules.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, facilitating various chemical transformations, including coupling reactions and functionalization processes.
Materials Science: Its functional groups make it a versatile building block in the synthesis of materials with specific properties.
Biological Studies: Researchers use the compound to study the effects of substituents on the reactivity and properties of piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with molecular targets and pathways influenced by its functional groups. The nitro group, being a strong electron-withdrawing group, affects the compound’s reactivity and interaction with biological molecules . In pharmaceutical applications, the compound may act as an intermediate, modifying the biological activity of the final drug molecules .
Comparison with Similar Compounds
1-(2-Nitrophenyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:
Isonipecotic Acid:
Piperidine Derivatives: Various piperidine derivatives with different substituents on the ring exhibit diverse biological and chemical properties.
The uniqueness of this compound lies in the presence of the nitro group, which significantly impacts its chemical behavior and utility in various applications .
Properties
IUPAC Name |
1-(2-nitrophenyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(17)18/h1-4,9H,5-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUXTZKDCWHNGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406685 |
Source


|
| Record name | 1-(2-nitrophenyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438192-02-0 |
Source


|
| Record name | 1-(2-nitrophenyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
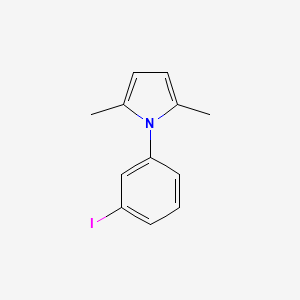
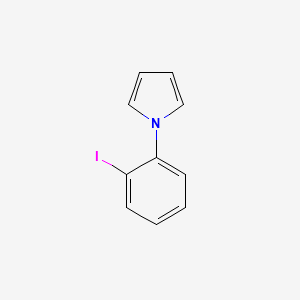
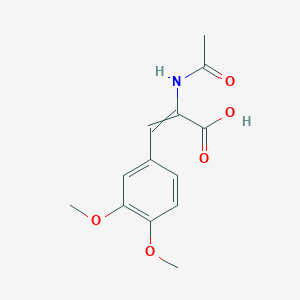
![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1309472.png)
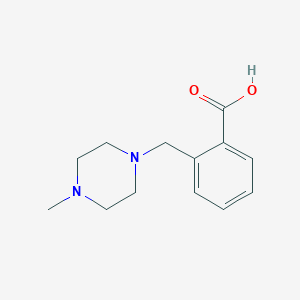
![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)

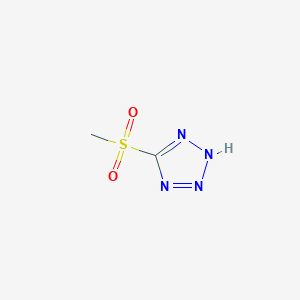
![5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol](/img/structure/B1309483.png)
